10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
説明
Chemical Structure and Properties
The compound 10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene (CAS: 1803599-87-2) is a heterocyclic tricyclic system containing sulfur (thia) and nitrogen (diaza) atoms. The structure features a central bicyclic scaffold fused with a substituted aromatic ring, including a chloro group at position 10 and a 4-(trifluoromethyl)phenyl substituent at position 12. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical research .
特性
IUPAC Name |
10-chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2S/c17-15-21-13(8-4-6-9(7-5-8)16(18,19)20)12-10-2-1-3-11(10)23-14(12)22-15/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAAOJXHMFOUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)C4=CC=C(C=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a trifluoromethyl group and a thiazole moiety, which are known to influence biological activity significantly. The presence of chlorine and nitrogen atoms contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with microbial enzymes.
Anticancer Activity
Recent studies have suggested that the compound may possess anticancer properties:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated significant cytotoxic effects at micromolar concentrations .
- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of the cell cycle .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of several trifluoromethyl-containing compounds against clinical isolates. The results indicated that compounds similar to 10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene exhibited potent activity against multidrug-resistant bacteria .
- Anticancer Research :
The biological activity of 10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.
Data Summary
| Biological Activity | Test Organism/Cell Line | Concentration | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Inhibition observed |
| Antimicrobial | Escherichia coli | 100 µg/mL | Significant growth reduction |
| Anticancer | MCF-7 (breast cancer) | 10 µM | 70% cell viability reduction |
| Anticancer | HeLa (cervical cancer) | 20 µM | Induction of apoptosis |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares 10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[...]tetraene with analogs differing in substituents or core modifications.
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- The trifluoromethyl group in the target compound enhances electron-withdrawing effects, which may improve binding to hydrophobic pockets in biological targets compared to the methyl-substituted analog .
- The morpholin-4-ylmethyl group in the analog (CAS: 730997-86-1) introduces a polar, water-soluble moiety, likely improving pharmacokinetic profiles but requiring stringent safety protocols due to reactivity .
The sulfanylidene group in the methoxyphenyl analog (CAS: 332145-18-3) may facilitate disulfide bond formation, influencing redox activity or protein binding .
Synthetic Challenges The tricyclic core common to all compounds requires advanced cyclization strategies. The presence of sulfur and nitrogen atoms complicates purification, as noted in studies on plant-derived biomolecules .
準備方法
Key Synthetic Routes
Cyclocondensation of Thiophene Derivatives
A foundational approach involves constructing the thieno[2,3-d]pyrimidine core via cyclocondensation.
- Step 1 : 2-Amino-3-carboxythiophene derivatives are treated with chloroacetyl chloride in halogenated solvents (e.g., dichloromethane) to form thieno[2,3-d]pyrimidin-4(3H)-one intermediates.
- Step 2 : Chlorination using phosphorus oxychloride (POCl₃) introduces the C10 chloro substituent. Reaction conditions: 80–100°C for 6–8 h, yielding 2-chlorothieno[2,3-d]pyrimidine.
- Step 3 : Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) installs the aryl group at C12. Typical yields: 65–75%.
Table 1: Cyclocondensation Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 68 | 92 |
| Temperature | 80°C | 72 | 95 |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 75 | 97 |
One-Pot Tandem Cyclization
A streamlined method employs tandem cyclization to reduce purification steps:
- Starting Materials : 4-Chloro-3-(trifluoromethyl)aniline and cyclopentathieno[2,3-d]pyrimidine-2,4-dione.
- Reaction : Heating at 120°C in dimethylformamide (DMF) with 1,1'-carbonyldiimidazole (CDI) as a coupling agent. CDI facilitates urea bond formation between the aniline and pyrimidine-dione.
- Workup : Precipitation in ice-water followed by recrystallization (ethanol/acetone) yields the title compound in 82% purity, upgradable to >99% via column chromatography (SiO₂, hexane/ethyl acetate).
Regioselectivity and Byproduct Management
The C10 chloro and C12 aryl groups’ positioning is critical. Competing pathways may yield regioisomers, necessitating:
- Temperature Control : Maintaining ≤100°C during cyclization minimizes isomerization.
- Catalyst Screening : PdCl₂(dppf) enhances coupling specificity for the 4-(trifluoromethyl)phenyl group over para-substituted analogs.
Table 2: Byproduct Distribution Under Varied Conditions
| Condition | Desired Product (%) | Regioisomer (%) |
|---|---|---|
| Conventional Heating | 72 | 18 |
| Microwave | 89 | 5 |
| CDI Coupling | 82 | 9 |
Purification and Characterization
Industrial-Scale Considerations
Q & A
Q. How is the molecular structure of this compound experimentally determined?
The molecular structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Growing high-quality single crystals via slow evaporation of a solvent (e.g., THF or dichloromethane).
- Collecting diffraction data using a Bruker APEX2 diffractometer at 293 K.
- Solving the structure with SHELXS97 and refining it via SHELXL96. Bond lengths (e.g., C–C = 0.004 Å) and angles are analyzed using ORTEP-3 and DIAMOND software .
- Validating atomic displacement parameters and symmetry operations (e.g., space group ) to confirm stereochemical accuracy .
Q. What synthetic routes are recommended for preparing this compound?
A typical protocol involves:
- Reacting tetrachloromonospirophosphazene precursors with carbazolyldiamine derivatives in THF, catalyzed by triethylamine (EtN).
- Monitoring reaction progress via thin-layer chromatography (TLC) over 72 hours.
- Isolating the product by column chromatography after removing EtNHCl salts via filtration .
Q. How can purity and stability be assessed during synthesis?
- Use nuclear magnetic resonance (NMR) spectroscopy to verify chemical shifts and coupling constants (e.g., , , ).
- Perform high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Analyze thermal stability via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties?
- Perform geometry optimization using B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps.
- Compare DFT-derived bond angles/torsions (e.g., N4–N3–C6–C2 = 179.8°) with SC-XRD data to identify deviations >0.05 Å, indicating conformational strain .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .
Q. What computational strategies predict bioactivity against specific targets?
- Apply machine learning (ML) models trained on chemical libraries to predict binding affinity and pharmacokinetics (e.g., logP, solubility).
- Conduct molecular docking with AutoDock Vina to simulate interactions with biological targets (e.g., enzymes, receptors). Prioritize poses with ΔG < -8 kcal/mol.
- Validate predictions via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding stability .
Q. How can conflicting crystallographic data be resolved?
- Cross-validate SC-XRD data with neutron diffraction or synchrotron radiation to resolve ambiguities in electron density maps.
- Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
- Compare with analogous structures (e.g., imidazole derivatives) to identify systematic errors in refinement .
Q. What experimental designs quantify structure-activity relationships (SAR)?
- Synthesize derivatives with systematic substitutions (e.g., replacing Cl with F or modifying the trifluoromethyl group).
- Test bioactivity in vitro (e.g., IC assays) and correlate results with computed descriptors (e.g., Hammett σ constants, polar surface area) via QSAR modeling .
Q. How is regioselectivity controlled during functionalization?
- Use directing groups (e.g., pyridyl, carbonyl) to guide electrophilic substitution at specific positions.
- Monitor reaction kinetics via -NMR to track intermediates and optimize conditions (e.g., solvent polarity, temperature) .
Methodological Tables
Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | ||
| R factor | 0.035 | |
| C–Cl bond length | 1.732 Å | |
| Torsion angle (N4–N3–C6) | 179.8° |
Table 2: Computational Workflow for Bioactivity Prediction
| Step | Tool/Method | Outcome |
|---|---|---|
| Virtual screening | AI/ML (Random Forest, SVM) | Top 100 hits |
| Docking | AutoDock Vina | ΔG < -8 kcal/mol |
| MD validation | GROMACS (100 ns) | RMSD < 2 Å |
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